Ambuic acid
Overview
Description
Ambuic acid is a natural product isolated from the endophytic fungus Pestalotiopsis neglecta. It is known for its antimicrobial properties, particularly against Gram-positive bacteria. This compound has garnered significant interest due to its potential as an antivirulence agent, targeting quorum sensing signal biosynthesis in bacterial pathogens .
Mechanism of Action
Target of Action
Ambuic acid primarily targets the quorum sensing signal biosynthesis , a process conserved in Gram-positive bacterial pathogens . It inhibits the production of autoinducing peptides (AIPs), which are key components of the quorum sensing system .
Mode of Action
This compound interacts with its targets by inhibiting the biosynthesis of various cyclic peptide quormones . This interaction results in the suppression of AIP production, thereby disrupting the quorum sensing system .
Biochemical Pathways
The inhibition of quorum sensing signal biosynthesis by this compound affects the downstream pathways related to bacterial communication and virulence . This disruption can lead to a decrease in the production of virulence factors and a reduction in bacterial pathogenicity .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It suppresses the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner . Furthermore, it inhibits the release of the proinflammatory cytokine interleukin-6 (IL-6) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce inflammation in macrophages, which this compound can inhibit . .
Biochemical Analysis
Biochemical Properties
Ambuic acid plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . This compound interacts with enzymes such as lipopolysaccharide-induced nitric oxide synthase and reactive oxygen species-producing enzymes in macrophages . These interactions result in the inhibition of nitric oxide release and reduction of reactive oxygen species production, highlighting its anti-inflammatory potential .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been found to exhibit cytotoxicity against human carcinoma cells, including A549, HeLa, HepG2, and MCF-7 cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to bacterial enzymes, inhibiting their activity and thereby exerting its antibacterial effects . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress responses . These molecular interactions contribute to its anti-inflammatory and cytotoxic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to this compound may lead to degradation, potentially reducing its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity, although the extent of its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antibacterial and anti-inflammatory properties . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and potential damage to healthy cells . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . These findings highlight the importance of optimizing dosage levels to maximize the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which can affect its stability and biological activity . This compound’s interactions with metabolic enzymes can modulate metabolic flux and alter metabolite levels, contributing to its diverse biological effects . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . This compound’s transport mechanisms ensure its delivery to target sites, where it can exert its biological effects. Additionally, the compound’s distribution within tissues can impact its therapeutic potential and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with biomolecules and exert its biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Ambuic acid is typically isolated from the solid culture of Pestalotiopsis neglecta. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques . While there are no widely established synthetic routes for this compound, its natural production through fungal fermentation remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Ambuic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically this compound derivatives with modified functional groups .
Scientific Research Applications
Ambuic acid has a wide range of scientific research applications:
Chemistry: this compound is used as a lead compound in the development of new antimicrobial agents.
Medicine: This compound has shown promise in reducing abscess formation in animal models of methicillin-resistant Staphylococcus aureus (MRSA) infections.
Comparison with Similar Compounds
Ambuic acid is unique due to its specific inhibition of quorum sensing signal biosynthesis in Gram-positive bacteria. Similar compounds include:
Pestallic acids: These are this compound analogues isolated from Pestalotiopsis species.
Pestalotiopsins: Another group of compounds derived from Pestalotiopsis species, known for their antimicrobial and cytotoxic activities.
This compound stands out due to its broad-spectrum efficacy against multiple Gram-positive bacterial pathogens and its potential as an antivirulence therapeutic .
Properties
IUPAC Name |
(E)-4-[(1R,5R,6R)-3-[(E)-hept-1-enyl]-5-hydroxy-4-(hydroxymethyl)-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-2-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-3-4-5-6-7-8-13-14(11-20)15(21)17-19(25-17,16(13)22)10-9-12(2)18(23)24/h7-9,15,17,20-21H,3-6,10-11H2,1-2H3,(H,23,24)/b8-7+,12-9+/t15-,17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSQZJMGPSRCEM-HDKVZZTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C(=O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C1=C([C@H]([C@@H]2[C@](C1=O)(O2)C/C=C(\C)/C(=O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318126 | |
Record name | Ambuic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340774-69-8 | |
Record name | Ambuic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340774-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ambuic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ambuic acid has been identified as a quorum sensing inhibitor in Gram-positive bacteria. [, ] It specifically targets the biosynthesis of cyclic peptide quormones, such as the gelatinase biosynthesis-activating pheromone (GBAP) in Enterococcus faecalis. [, ] By inhibiting GBAP production, this compound disrupts bacterial cell-to-cell communication, leading to a reduction in virulence factor expression, including gelatinase and serine protease. [, ] In Staphylococcus aureus, this compound inhibits AIP production, impacting the quorum sensing regulon and reducing abscess formation. []
A: this compound is a highly functionalized cyclohexenone. [, , ] Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. [, ] For detailed spectroscopic data, including 1H and 13C NMR, please refer to the cited research articles, particularly those describing its isolation and structural elucidation. [, , , ]
ANone: While this compound's activity has been observed in various biological assays, specific studies focusing on its material compatibility, stability, and performance under different conditions (e.g., pH, temperature, solvents) are limited in the provided research. Further investigations are needed to fully understand its behavior in different environments.
A: The provided research primarily focuses on the biological activity of this compound, particularly its antimicrobial and anti-inflammatory properties. [, , ] There is no mention of its use as a catalyst or its involvement in specific chemical reactions.
A: Yes. Computational studies using density functional theory (DFT) have been crucial in confirming the absolute configuration of this compound derivatives through comparisons of experimental and calculated electronic circular dichroism (ECD) spectra. [] Additionally, molecular docking simulations have been utilized to investigate the binding interactions of this compound and its derivatives with target proteins like MurA, GBAP, and gelatinase. [, ]
A: Research indicates that modifications to the this compound scaffold can significantly impact its biological activity. For example, introducing hydroxyl groups at specific positions has been shown to enhance antibacterial activity. [, ] The dimerization of this compound, as seen in torreyanic acid, also influences its biological properties. [, ]
ANone: The research provided does not delve deeply into the specific stability profile of this compound under various storage conditions or its formulation into different drug delivery systems. Further investigations are needed to assess its long-term stability and explore optimal formulations for enhancing its therapeutic potential.
ANone: The provided research articles primarily focus on the discovery, characterization, and biological evaluation of this compound. As such, they do not contain information regarding specific Safety, Health, and Environment (SHE) regulations or guidelines pertaining to this compound. It is essential to consult relevant regulatory bodies and guidelines for handling and utilizing this compound in research or commercial applications.
ANone: The provided research primarily focuses on the initial discovery and characterization of this compound and its derivatives. It does not provide in-depth information on these specific aspects. Further research is needed to explore these areas and fully understand the therapeutic potential and limitations of this compound.
A: * Discovery and Isolation: this compound was first isolated from the fungus Pestalotiopsis spp. and Monochaetia sp. and its antifungal activity was reported. []* Total Synthesis: Successful total synthesis of (+)-ambuic acid has been achieved, enabling further studies on its biological activity and potential applications. [, , ] * Mechanism of Action: this compound was identified as a quorum sensing inhibitor in Gram-positive bacteria, particularly targeting the biosynthesis of signaling molecules like GBAP. [, ]* Structural Characterization: Advanced analytical techniques, including solid-state NMR and synchrotron X-ray powder diffraction, have been employed to elucidate the crystal structure and stereochemistry of this compound. [, ]* Derivative Exploration: Numerous this compound derivatives have been isolated from various fungal sources or synthesized, expanding the chemical diversity and potential applications of this compound class. [, , , , , , ]
ANone: Yes, this compound research demonstrates cross-disciplinary synergies:
- Natural Product Chemistry & Microbiology: The discovery of this compound stems from the exploration of fungal biodiversity, highlighting the interconnectivity between natural product chemistry and microbiology. [, , ]
- Chemical Synthesis & Medicinal Chemistry: Total synthesis efforts enable the production of sufficient quantities of this compound and its derivatives for further biological evaluation and structure-activity relationship studies. [, , ]
- Structural Biology & Drug Design: Understanding the interactions between this compound and its bacterial targets through techniques like molecular docking can guide the development of more potent and selective quorum sensing inhibitors. [, ]
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